N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
Overview
Description
“N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1209492-78-3 . It has a molecular weight of 233.72 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 5-METHYL-4,5,6,7-TETRAHYDRO[1,3]THIAZOLO[5,4-C]PYRIDIN-2-AMINE has been achieved from 1-Methyl-4-piperidone and Cyanamide .Molecular Structure Analysis
The IUPAC Name of the compound is N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride . The InChI Code is 1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H .Scientific Research Applications
Synthesis and Characterization
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride and related compounds have been synthesized and characterized in various studies. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of similar compounds, leading to derivatives with potential for further chemical modification (Aleksandrov, Zablotskii, El’chaninov, 2020). Additionally, Vasu et al. (2004) investigated the synthesis and crystal structure of related compounds, providing insights into their molecular arrangement and stability (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, Prasad, 2004).
Antimicrobial and Anticancer Activities
Studies have revealed antimicrobial and anticancer properties of compounds related to this compound. Gein et al. (2015) and Gein et al. (2015) reported on the synthesis of similar compounds with demonstrated antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, Gein, 2015)(Гейн, Замараева, Бузмакова, Одегова, Гейн, 2015). In the realm of oncology, Rao et al. (2018) discussed the synthesis, characterization, and anticancer activity of thiophene derivatives, highlighting their potential as pharmacological agents (Rao, Rao, Prasad, 2018).
Additional Chemical Studies
Further chemical studies involve the exploration of the reactivity and synthesis of similar compounds. Mohareb et al. (2003) and Mohareb et al. (2004) investigated the synthesis of thiophenylhydrazonoacetates and their conversion into a variety of nitrogen nucleophiles, demonstrating the versatility of these compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, Aziz, 2003)(Mohareb, Sherif, Gaber, Ghabrial, Aziz, 2004).
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2.ClH/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11;/h1-2,5,12H,3-4,6H2,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCJOOYTQSVKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351654-32-4 | |
Record name | 2-Thiophenecarboxamide, N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351654-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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